molecular formula C18H17NO2S2 B2929849 N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide CAS No. 2380193-47-3

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide

Cat. No.: B2929849
CAS No.: 2380193-47-3
M. Wt: 343.46
InChI Key: XHFBIXUNVNJIER-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve sulfur, α-methylene carbonyl compounds, and α-cyano esters .

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including enzyme inhibition and receptor binding . The exact mechanism may vary depending on the specific application and target.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S2/c20-16(11-19-18(21)10-13-7-9-22-12-13)14-3-5-15(6-4-14)17-2-1-8-23-17/h1-9,12,16,20H,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFBIXUNVNJIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C(CNC(=O)CC3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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